(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
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Overview
Description
(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thioxothiazolidinone core and a dimethoxybenzylidene moiety, contributes to its distinctive chemical and biological characteristics.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and proteins within the cell
Mode of Action
The compound, also known as methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate, is likely to interact with its targets through a series of chemical reactions. The compound is synthesized through a Claisen–Schmidt reaction, which is a powerful way of making C-C bonds and introducing useful functionality into the resulting product . The compound’s interaction with its targets could result in changes to the target’s structure or function, leading to downstream effects on cellular processes.
Biochemical Pathways
Similar compounds have been found to interfere in biochemical pathways in unusual ways, such as inducing reductive stress using formate as a hydride source or oxidative stress by accepting hydride from nad(p)h
Result of Action
Similar compounds have been found to have antioxidant activity, suggesting that this compound may also have potential antioxidant effects . Antioxidants play an important role in the body’s defense mechanisms by scavenging or regulating the formation and removal of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus reducing the risk of oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the absence of a solvent in the synthesis of similar compounds has been found to reduce the chances of an undesired side product forming, making the process more environmentally friendly
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and a thioxothiazolidinone derivative. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, under reflux conditions, to form the benzylidene intermediate. This intermediate is then esterified with methyl 6-bromohexanoate in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioxothiazolidinone moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its antimicrobial and anti-inflammatory properties. It is being studied for its potential to inhibit the growth of various bacterial and fungal strains, as well as its ability to modulate inflammatory pathways in cellular models.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways, making it a potential candidate for the development of new anticancer drugs.
Industry
The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and catalysts. Its ability to undergo various chemical reactions allows for the creation of specialized compounds with tailored properties for specific industrial uses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzylidene derivatives: Compounds with benzylidene moieties often display diverse biological activities, including anti-inflammatory and antioxidant effects.
Dimethoxybenzylidene derivatives: These compounds are known for their potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Uniqueness
(Z)-methyl 6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate stands out due to its unique combination of a thioxothiazolidinone core and a dimethoxybenzylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-23-14-9-8-13(11-15(14)24-2)12-16-18(22)20(19(26)27-16)10-6-4-5-7-17(21)25-3/h8-9,11-12H,4-7,10H2,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYINHKALGZPIN-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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